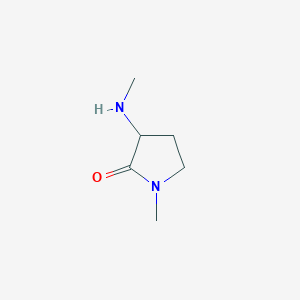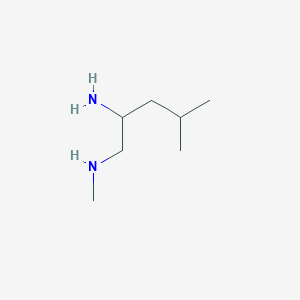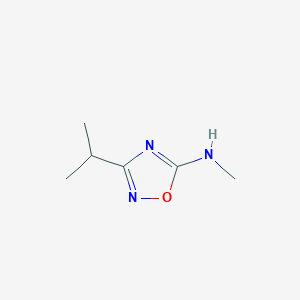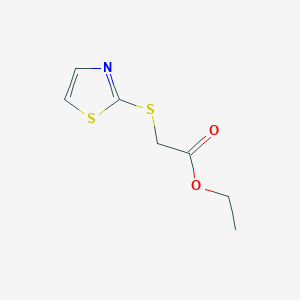
1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine
説明
The compound “1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often planned based on two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al., which were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl ring with chlorine and fluorine substituents . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also an important aspect to consider .作用機序
The exact mechanism of action of 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine is not yet fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased mood, energy, and focus. It has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine in lab experiments is its specificity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully known.
将来の方向性
There are many potential future directions for research on 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and ADHD. Another area of interest is its potential use as a tool for studying the function of various receptors in the brain. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its specificity for certain receptors in the brain makes it a useful tool for studying the function of these receptors and their role in various neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
科学的研究の応用
1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine has been found to have potential applications in scientific research. It has been shown to bind to certain receptors in the brain, including the serotonin transporter and the norepinephrine transporter. This makes it a useful tool for studying the function of these receptors and their role in various neurological disorders.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYDDPNSIPFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










amino}-2-methylpropanoate](/img/structure/B3225420.png)





![3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine](/img/structure/B3225472.png)